molecular formula C12H21O5P B14518503 Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate CAS No. 62834-73-5

Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate

Cat. No.: B14518503
CAS No.: 62834-73-5
M. Wt: 276.27 g/mol
InChI Key: RJXULQOAQDKVBS-UHFFFAOYSA-N
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Description

Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of ethenylphosphonate groups and prop-1-en-2-yl ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-(prop-1-en-2-yloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures efficient production and purification of the compound. Quality control measures are implemented to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the ethenylphosphonate groups to phosphonates.

    Substitution: The prop-1-en-2-yl ether linkages can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted derivatives with various functional groups.

Scientific Research Applications

Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It finds applications in the production of flame retardants, plasticizers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate involves its interaction with specific molecular targets and pathways. The ethenylphosphonate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The prop-1-en-2-yl ether linkages contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl) ether
  • Bis(2-ethoxyethyl) ether
  • Bis(2-butoxyethyl) ether

Uniqueness

Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate stands out due to its unique combination of ethenylphosphonate and prop-1-en-2-yl ether functionalities. This dual functionality imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

62834-73-5

Molecular Formula

C12H21O5P

Molecular Weight

276.27 g/mol

IUPAC Name

2-[2-[ethenyl(2-prop-1-en-2-yloxyethoxy)phosphoryl]oxyethoxy]prop-1-ene

InChI

InChI=1S/C12H21O5P/c1-6-18(13,16-9-7-14-11(2)3)17-10-8-15-12(4)5/h6H,1-2,4,7-10H2,3,5H3

InChI Key

RJXULQOAQDKVBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OCCOP(=O)(C=C)OCCOC(=C)C

Origin of Product

United States

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